N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a diethylamino group attached to a pentyl chain, which is further connected to a phenylsuccinimide moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-phenylsuccinic anhydride with 5-(diethylamino)pentylamine. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular functions. Additionally, the phenylsuccinimide moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Diethylamino)pentyl)benzamide hydrochloride
- N-(5-(Diethylamino)pentyl)-2-phenylacetamide hydrochloride
- N-(5-(Diethylamino)pentyl)-2-phenylpropionamide hydrochloride
Uniqueness
N-(5-(Diethylamino)pentyl)-2-phenylsuccinimide hydrochloride stands out due to its unique combination of a diethylamino group and a phenylsuccinimide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
CAS No. |
74247-12-4 |
---|---|
Molecular Formula |
C19H29ClN2O2 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
1-[5-(diethylamino)pentyl]-3-phenylpyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C19H28N2O2.ClH/c1-3-20(4-2)13-9-6-10-14-21-18(22)15-17(19(21)23)16-11-7-5-8-12-16;/h5,7-8,11-12,17H,3-4,6,9-10,13-15H2,1-2H3;1H |
InChI Key |
NYINCURWMKTQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCCN1C(=O)CC(C1=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.